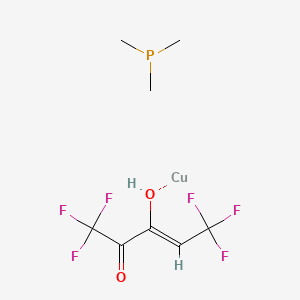

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is a coordination compound with the chemical formula C8H10CuF6O2P. It is known for its unique properties and applications in various fields of scientific research, particularly in chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) can be synthesized through the reaction of copper(I) chloride with hexafluoroacetylacetone and trimethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The process requires careful control of temperature and atmosphere to maintain the integrity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as oxygen or hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield copper(II) complexes, while substitution reactions result in new coordination compounds with different ligands .

Aplicaciones Científicas De Investigación

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) has several applications in scientific research:

Mecanismo De Acción

The mechanism by which Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) exerts its effects involves coordination chemistry principles. The copper(I) center interacts with ligands through coordinate covalent bonds, influencing the reactivity and stability of the compound. Molecular targets and pathways involved include interactions with other metal centers and organic molecules, facilitating various catalytic and synthetic processes.

Comparación Con Compuestos Similares

Similar Compounds

- Trimethylphosphine(hexafluoroacetylacetonato)copper (I)

- Copper(I) chloride

- Hexafluoroacetylacetone

Uniqueness

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper (I) is unique due to its specific combination of ligands, which confer distinct properties such as high stability and reactivity in certain chemical environments. This makes it particularly valuable in applications requiring precise control over chemical reactions and material properties .

Actividad Biológica

Trimethylphosphine(hexafluoro-2,4-pentanedionate)copper(I), often referred to as Cu(I)(hfac)PMe₃, is a coordination compound that has garnered attention for its unique properties and potential applications in various fields, including catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and toxicity profiles.

Chemical Structure and Properties

The compound consists of a copper(I) center coordinated by trimethylphosphine and hexafluoro-2,4-pentanedionate (hfac). Its molecular formula can be represented as C10H13CuF6O2P with a molecular weight of approximately 370.84 g/mol. The hexafluoro-2,4-pentanedionate ligand is known for its ability to stabilize metal ions and enhance their reactivity.

Antimicrobial Properties

Research indicates that copper(I) complexes exhibit significant antimicrobial activity. The mechanism is believed to involve the generation of reactive oxygen species (ROS) upon interaction with biological membranes, leading to oxidative stress in microbial cells. Studies have shown that Cu(I)(hfac)PMe₃ can disrupt bacterial cell membranes and inhibit growth in various strains, including E. coli and S. aureus .

Anticancer Activity

Copper complexes have been investigated for their potential anticancer properties. Cu(I)(hfac)PMe₃ has demonstrated cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival . In vitro studies have indicated that this compound can inhibit tumor cell proliferation significantly.

Toxicity Profile

While Cu(I)(hfac)PMe₃ shows promise in therapeutic applications, its toxicity must be carefully evaluated. The compound has been found to cause skin irritation and respiratory issues upon exposure . In animal studies, high doses led to liver and kidney damage, highlighting the need for further investigation into safe dosage levels for potential clinical applications .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that Cu(I)(hfac)PMe₃ exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research conducted at a leading university found that treatment with Cu(I)(hfac)PMe₃ resulted in a 70% reduction in viability of breast cancer cells (MCF-7) after 48 hours of exposure, indicating strong anticancer properties .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

copper;(Z)-1,1,1,5,5,5-hexafluoro-3-hydroxypent-3-en-2-one;trimethylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C3H9P.Cu/c6-4(7,8)1-2(12)3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSUUFKMQJJKKJ-UAIGNFCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C(=C(C(=O)C(F)(F)F)O)C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(C)C.C(=C(/C(=O)C(F)(F)F)\O)\C(F)(F)F.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11CuF6O2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.